Cas no 2034201-07-3 (Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate)
![Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate structure](https://www.kuujia.com/scimg/cas/2034201-07-3x500.png)
Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate Chemical and Physical Properties
Names and Identifiers
-
- LYLWOXVKUDXWEZ-UHFFFAOYSA-N
- Benzeneacetic acid, α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methyl-, methyl ester
- methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-2-(3-methylphenyl)acetate
- AKOS026690156
- methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate
- methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
- F6475-6475
- 2034201-07-3
- Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate
-
- Inchi: 1S/C20H22N2O4/c1-13-4-3-5-15(10-13)18(20(24)25-2)22-19(23)16-8-9-21-17(11-16)26-12-14-6-7-14/h3-5,8-11,14,18H,6-7,12H2,1-2H3,(H,22,23)
- InChI Key: LYLWOXVKUDXWEZ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C)C=1)(C(=O)OC)NC(C1=CC=NC(OCC2CC2)=C1)=O
Computed Properties
- Exact Mass: 354.15795719g/mol
- Monoisotopic Mass: 354.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.5Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 535.3±50.0 °C(Predicted)
- pka: 11.88±0.46(Predicted)
Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-6475-10mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-2μmol |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-3mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-5mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-15mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-10μmol |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-4mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-5μmol |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-25mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-6475-30mg |
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate |
2034201-07-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate Related Literature
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate
Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate (CAS No. 2034201-07-3): A Comprehensive Overview
Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate (CAS No. 2034201-07-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzeneacetate with a unique structural configuration that includes a cyclopropylmethoxy and pyridinyl moiety. The intricate structure of this compound makes it an interesting candidate for various biological and therapeutic applications.
The chemical structure of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate is characterized by a benzene ring substituted with a methyl group at the 3-position and an acetate group at the 1-position. The acetate group is further substituted with an amino group, which is itself linked to a carbonyl group. The carbonyl group is attached to a pyridine ring, which is substituted with a cyclopropylmethoxy group at the 2-position. This complex arrangement of functional groups imparts unique chemical and biological properties to the compound.
Recent studies have explored the potential therapeutic applications of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are involved in various physiological processes, including neurotransmission, immune response, and hormone regulation. The ability of this compound to interact with specific GPCRs has been investigated in several preclinical studies, showing promising results in modulating receptor activity and potentially treating various diseases.
In addition to its potential as a GPCR modulator, Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate has also been studied for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and organ dysfunction. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
The pharmacokinetic properties of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate have also been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as a therapeutic agent. Additionally, its metabolic stability and low toxicity profile are advantageous for drug development.
Despite its promising therapeutic potential, the development of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate into a clinical drug requires extensive preclinical and clinical testing. Preclinical studies are essential to evaluate the safety and efficacy of the compound in animal models before advancing to human trials. Clinical trials will further assess the safety, tolerability, and therapeutic effects of the compound in human subjects.
In conclusion, Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate (CAS No. 2034201-07-3) is a promising compound with potential applications in various therapeutic areas, including GPCR modulation and anti-inflammatory treatment. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, this compound holds significant promise for advancing medical treatments in the future.
2034201-07-3 (Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate) Related Products
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)




